molecular formula C17H24ClNO2 B2591966 2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide CAS No. 2411219-63-9

2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide

Cat. No.: B2591966
CAS No.: 2411219-63-9
M. Wt: 309.83
InChI Key: CBAVAZBJRFGJSW-UHFFFAOYSA-N
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Description

2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a chloro group, an ethylphenyl group, and a hydroxycyclopentyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-chloroacetamide with 3-ethylbenzyl chloride in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reacted with 3-hydroxycyclopentylmethyl chloride under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in electrophilic reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-ethylphenyl)acetamide
  • 2-Chloro-N-(3-hydroxyphenyl)acetamide
  • 2-Chloro-N-(3-methylphenyl)acetamide

Uniqueness

2-Chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide is unique due to the presence of both an ethylphenyl and a hydroxycyclopentyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-N-[(3-ethylphenyl)methyl]-N-[(3-hydroxycyclopentyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO2/c1-2-13-4-3-5-14(8-13)11-19(17(21)10-18)12-15-6-7-16(20)9-15/h3-5,8,15-16,20H,2,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBAVAZBJRFGJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)CN(CC2CCC(C2)O)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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